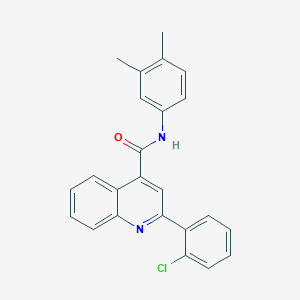
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide, also known as CQ1, is a synthetic compound with potential applications in scientific research. It belongs to the class of quinoline-based compounds and has been studied for its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The exact mechanism of action of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer and neuroprotective effects, which may explain the potential therapeutic effects of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide.
Efectos Bioquímicos Y Fisiológicos
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce neuroinflammation. In addition, it has been shown to improve cognitive function and reduce oxidative stress in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide in lab experiments is its potential as a therapeutic agent for various diseases. It has been shown to have anticancer and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide. One direction is to further investigate its potential as a therapeutic agent for various diseases. Another direction is to study its mechanism of action in more detail. Additionally, the development of more soluble analogs of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide may improve its bioavailability and expand its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide involves the reaction of 2-chloroaniline with 3,4-dimethylbenzaldehyde in the presence of acetic acid and sulfuric acid. The resulting product is then reacted with 2-aminobenzoic acid in the presence of acetic anhydride and sodium acetate to obtain 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide. The overall yield of the synthesis is around 50%.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. In animal studies, 2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide has been shown to improve cognitive function and reduce neuroinflammation in Alzheimer's disease and Parkinson's disease models.
Propiedades
Número CAS |
5697-05-2 |
|---|---|
Nombre del producto |
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |
Fórmula molecular |
C24H19ClN2O |
Peso molecular |
386.9 g/mol |
Nombre IUPAC |
2-(2-chlorophenyl)-N-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C24H19ClN2O/c1-15-11-12-17(13-16(15)2)26-24(28)20-14-23(19-8-3-5-9-21(19)25)27-22-10-6-4-7-18(20)22/h3-14H,1-2H3,(H,26,28) |
Clave InChI |
ZISFHZXYJBTZLN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



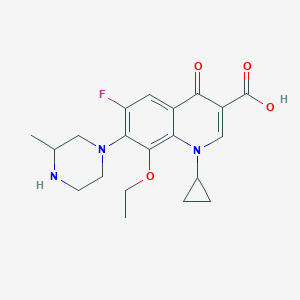
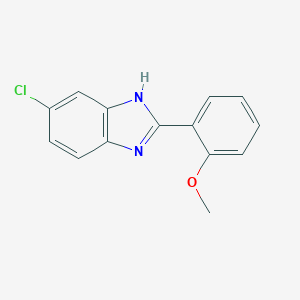

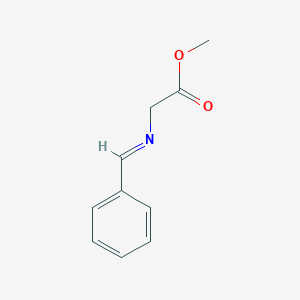


![4-ethenoxybutyl N-[4-[[4-(4-ethenoxybutoxycarbonylamino)phenyl]methyl]phenyl]carbamate](/img/structure/B185957.png)

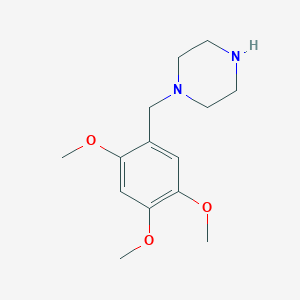
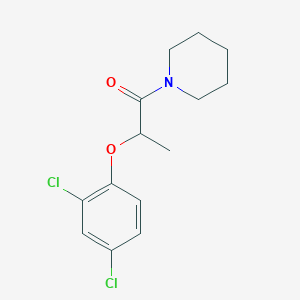

![3-Methoxy-4-[(4-nitrophenyl)methoxy]benzaldehyde](/img/structure/B185963.png)

![2-ethyl-N-[2-(2-ethylbutanoylamino)ethyl]butanamide](/img/structure/B185968.png)